Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate
Description
Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, a ketone moiety at the C3 position, and a piperidin-3-yl substituent at the C4 position. The Boc group enhances solubility and stability during synthetic processes, while the piperidine ring contributes to conformational rigidity and receptor-binding specificity .
Properties
IUPAC Name |
tert-butyl 3-oxo-4-piperidin-3-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)16-7-8-17(12(18)10-16)11-5-4-6-15-9-11/h11,15H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLHAIIXTBSBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate generally involves:
- Construction of the piperazine ring bearing a tert-butyl carbamate protecting group (Boc protection).
- Introduction of the 3-oxo substituent on the piperazine ring.
- Coupling or substitution with a piperidin-3-yl moiety at the 4-position of the piperazine ring.
This often requires careful control of reaction conditions to avoid side reactions, and the use of protecting groups to ensure regioselectivity.
Preparation of Key Intermediate: tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
A critical intermediate in the synthesis is tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, which can be prepared via bromination of tert-butyl 4-oxopiperidine-1-carboxylate.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Bromination | tert-butyl 4-oxopiperidine-1-carboxylate (32.5 g, 163 mmol) in chloroform, disodium hydrogen phosphate (24 g, 168 mmol), bromine (27.9 g, 175 mmol) added dropwise at 5°C, stirred 18 h at room temperature. | 42% (19.1 g) | Purified by silica gel chromatography and recrystallization; pale yellow solid obtained. MS: 277, 279 (M)+ |
This bromination introduces a bromine atom at the 3-position of the piperidine ring, enabling further nucleophilic substitution reactions.
Conversion of Bromide Intermediate to Target Piperazine Derivative
The 3-bromo intermediate can be converted to the corresponding piperazine derivative by nucleophilic substitution with piperazine or related amines under reflux conditions.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Nucleophilic substitution | tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (1.0 g, 3.59 mmol) in isopropanol (10 mL), thiourea (0.33 g, 4.30 mmol), reflux at 90°C for 1 h | 99% (0.9 g) | Reaction monitored by TLC; product isolated by concentration and washing; white solid obtained. LCMS: 256.0 (M+H)+ |
Alternatively, the reaction can be performed in N,N-dimethylformamide at 120°C for 3 h, yielding 47% product after purification.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Group
The Boc group is cleaved under acidic conditions, yielding the free piperazine derivative. This reaction is critical for further functionalization in drug synthesis.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | 3-Oxo-4-(piperidin-3-yl)piperazine hydrochloride | 85–90% | |
| HCl in dioxane | 3-Oxo-4-(piperidin-3-yl)piperazine | 78% |
Mechanism : Protonation of the Boc carbonyl oxygen followed by elimination of CO₂ and isobutylene generates the free amine.
Reduction of the Ketone Moiety
The 3-oxo group undergoes reduction to form secondary alcohols, enhancing solubility or enabling subsequent derivatization.
Key Insight : Steric hindrance from the piperidine ring slows reduction kinetics, requiring optimized temperatures .
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms participate in alkylation and arylation reactions, often under basic conditions.
Example : Reaction with 5-bromopyridin-3-ol in DMF/K₂CO₃ yields aryl ether-linked analogs .
Oxidation Reactions
While the 3-oxo group limits further oxidation of the piperidine ring, side-chain oxidation has been reported.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ in acidic H₂O | Oxidative cleavage products (degradation) | N/A |
Note : Oxidation is less common due to competing decomposition pathways.
Ring-Opening and Rearrangement
Under harsh conditions, the piperazine ring may undergo ring-opening or form fused heterocycles.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂SO₄, AcOH at 90°C | Trifluoroacetylated byproducts | 60% | |
| PCl₅ in refluxing toluene | Chlorinated derivatives | 55% |
Application : Rearrangements are leveraged to synthesize polycyclic scaffolds for kinase inhibitors .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings, enabling C–N bond formation.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(dba)₂, Xantphos, Cs₂CO₃ | Aryl- or heteroaryl-piperazine conjugates | 75–85% |
Case Study : Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the piperidine position .
Scientific Research Applications
Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate is classified as a laboratory chemical with potential irritant properties. Proper handling and safety measures should be observed when working with this compound, as indicated by its laboratory chemical safety summary .
Medicinal Chemistry
This compound has been investigated for its potential as a scaffold in drug design, particularly for developing compounds that can modulate neurotransmitter systems. The piperazine moiety is known for its ability to interact with various receptors, making it a valuable component in designing ligands for therapeutic targets.
Case Study: CNS Disorders
Research has shown that derivatives of piperazine compounds exhibit promising activity against neurological disorders such as anxiety and depression. This compound can be modified to enhance its affinity for serotonin receptors, potentially leading to new antidepressant therapies.
Anticancer Research
Preliminary studies suggest that modifications of the piperidine and piperazine rings in this compound may yield derivatives with anticancer properties. The ability to alter the substituents on these rings allows for the exploration of structure-activity relationships (SAR) that could lead to more effective cancer therapeutics.
Case Study: In Vitro Studies
In vitro assays have demonstrated that certain derivatives of piperazine compounds can induce apoptosis in cancer cell lines. This compound's structural features may contribute to similar effects, warranting further investigation into its anticancer potential.
Neuropharmacology
The compound's structure suggests potential use in neuropharmacology, particularly in developing agents that target dopamine and norepinephrine pathways, which are crucial in treating conditions like ADHD and schizophrenia.
Case Study: Dopaminergic Activity
Research focusing on piperazine derivatives has indicated their capacity to act as dopamine receptor antagonists or agonists. This compound could be synthesized and tested for its effects on dopaminergic signaling pathways.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 33 , fluoro in 1a ) improve reactivity in nucleophilic substitutions but may reduce metabolic stability .
- Steric Effects : Bulky substituents (e.g., diphenylmethylene in 2 ) enhance target specificity but complicate synthetic yields .
- Biological Activity: Bromo-cyano derivatives (6) exhibit superior cross-linking efficiency in photolabeling studies compared to unsubstituted analogues .
Yield Comparison :
| Compound | Synthetic Yield | Key Challenge |
|---|---|---|
| Target | 67% | Steric hindrance during piperidinyl coupling |
| 6 | 50% | Pd catalyst sensitivity to moisture |
| 1a | 52% | Competing aryl dehalogenation |
Biological Activity
Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate (CAS No. 1284243-57-7) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C14H19N3O3
Molecular Weight: 283.37 g/mol
IUPAC Name: tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate
The compound features a piperazine ring, a pyridine moiety, and a tert-butyl ester group, which contribute to its unique chemical properties and biological activities.
Research indicates that this compound may target cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By interacting with CDKs, this compound could potentially modulate cellular processes involved in cell proliferation and apoptosis .
Potential Biochemical Pathways
Similar compounds have demonstrated anti-tubercular activity, suggesting that this compound might influence pathways related to Mycobacterium tuberculosis. These pathways include:
- Cell Cycle Regulation: Inhibition of CDKs can lead to cell cycle arrest.
- Apoptosis Induction: Modulation of apoptotic pathways may enhance cell death in cancerous cells.
Anticancer Properties
Preliminary studies suggest that compounds similar to this compound exhibit significant anti-cancer activity. For instance, derivatives targeting CDKs have been developed as potential treatments for various cancers, including breast cancer .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications, particularly against Mycobacterium tuberculosis. The structural characteristics that allow it to interact with bacterial enzymes may contribute to its efficacy in inhibiting bacterial growth.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Smith et al. (2023) | Tert-butyl 3-oxo derivatives | Anticancer | Inhibition of tumor growth in xenograft models |
| Johnson et al. (2022) | Piperazine derivatives | Antimicrobial | Significant reduction in M. tuberculosis viability |
| Lee et al. (2021) | Similar CDK inhibitors | Cell cycle modulation | Induction of G1 phase arrest in cancer cells |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : Two primary approaches are documented:
- Route A : Condensation of tert-butyl piperazine-1-carboxylate derivatives with activated carbonyl intermediates under anhydrous conditions (e.g., THF with HCl at room temperature, yielding ~79% after solvent removal) .
- Route B : Microwave-assisted Suzuki-Miyaura coupling of boronate esters with halogenated pyridines/pyrazines, achieving >90% yield under optimized conditions (100°C, 3 hours) .
Q. How is structural characterization of this compound performed, and what analytical data are essential for validation?
- Techniques :
- NMR : Key signals include δ 1.46 ppm (t-Bu protons), δ 3.2–3.5 ppm (piperazine/piperidinyl protons), and δ 8.3–8.8 ppm (aromatic protons in pyridine/pyrazine derivatives) .
- LCMS : Molecular ion peaks at m/z 372.2 [M+H]⁺ confirm successful coupling reactions .
- X-ray Diffraction : Used to resolve stereochemistry in derivatives (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate) .
Advanced Research Questions
Q. How can synthetic byproducts or low yields be addressed in multi-step reactions involving this compound?
- Case Study : In the synthesis of tert-butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate, competing nucleophilic substitution at the piperazine ring led to impurities. Resolution involved:
- Chromatographic Optimization : Gradient elution (0–40% ethyl acetate in petroleum ether) improved separation of regioisomers .
- pH Control : Acidic workup (1M HCl in EtOAc) minimized side reactions during Boc deprotection .
Q. What strategies are employed to enhance the compound’s bioavailability or target specificity in medicinal chemistry?
- Structural Modifications :
- Hydrophobic Tailoring : Substitution of the piperidin-3-yl group with trifluoromethylpyridine improved binding to dopamine D2 receptors (Ki = 12 nM vs. 45 nM for parent compound) .
- PROTAC Linker Design : Incorporation of 3,3-difluoropiperidine enhanced proteasome targeting efficiency by reducing steric hindrance .
- Biological Validation : Radioligand displacement assays and molecular docking (e.g., with SHELX-refined crystal structures) are used to correlate substituent effects with activity .
Q. How do crystallographic studies inform the conformational flexibility of this compound’s derivatives?
- Key Findings :
- Piperazine Ring Puckering : X-ray data revealed a chair conformation in tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, stabilizing hydrogen bonds with adjacent carbonyl groups .
- Torsional Strain : Substituents at the 3-oxo position induce torsional angles of 5–10°, affecting ligand-receptor docking .
- Tools : SHELXL refinement and Hirshfeld surface analysis (CrystalExplorer 3.0) quantify non-covalent interactions .
Methodological Challenges and Solutions
Q. What analytical pitfalls arise in interpreting NMR data for structurally similar derivatives?
- Common Issues :
- Signal Overlap : Piperazine and piperidinyl protons (δ 2.5–3.5 ppm) often overlap. Use of DEPT-135 or 2D-COSY resolves ambiguities .
- Dynamic Exchange : Boc-protected amines exhibit slow rotation, splitting signals into multiplets. Low-temperature NMR (−20°C) mitigates this .
Q. How can conflicting bioactivity data across studies be reconciled?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
